molecular formula C14H21N3 B8109522 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B8109522
M. Wt: 231.34 g/mol
InChI Key: WDRUGEPHEHOHDB-UHFFFAOYSA-N
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Description

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[44]nonane is a spirocyclic compound featuring a unique structure that combines a pyridine ring with a diazaspiro nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyridine-2-carbaldehyde with a suitable diamine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane is unique due to its specific combination of a pyridine ring and a diazaspiro nonane framework. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-1,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-12-4-2-5-13(16-12)10-17-9-3-6-14(17)7-8-15-11-14/h2,4-5,15H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRUGEPHEHOHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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